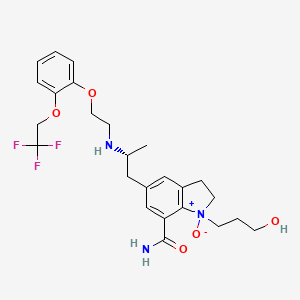
Silodosin N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silodosin N-Oxide is a derivative of Silodosin, which is a selective alpha-1 adrenergic receptor antagonist. Silodosin is primarily used to treat symptoms associated with benign prostatic hyperplasia (BPH). The N-Oxide derivative of Silodosin is of interest due to its potential pharmacological properties and its role in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silodosin N-Oxide involves multiple steps, starting from the parent compound, Silodosin. One common method includes the oxidation of Silodosin using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Silodosin N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Silodosin to this compound.
Reduction: Potential reduction back to Silodosin under specific conditions.
Substitution: Reactions involving the replacement of functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products
The primary product of interest is this compound. depending on the reaction conditions, other by-products may include partially oxidized or reduced forms of Silodosin.
Wissenschaftliche Forschungsanwendungen
Silodosin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction reactions and to develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and receptor interactions.
Medicine: Explored for its pharmacological properties, particularly in relation to its parent compound, Silodosin, which is used to treat BPH.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
Silodosin N-Oxide exerts its effects by interacting with alpha-1 adrenergic receptors, similar to its parent compound, Silodosin. By blocking these receptors, it promotes relaxation of smooth muscle in the bladder neck and prostate, thereby improving urinary symptoms associated with BPH. The molecular targets include the alpha-1A subtype of adrenergic receptors, which are predominantly found in the prostate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.
Finasteride: A 5-alpha-reductase inhibitor used for BPH and hair loss.
Doxazosin: An alpha-1 adrenergic receptor antagonist with similar applications.
Uniqueness
Silodosin N-Oxide is unique due to its specific interaction with the alpha-1A subtype of adrenergic receptors, which accounts for its high selectivity and efficacy in treating BPH. Compared to other similar compounds, this compound may offer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C25H32F3N3O5 |
|---|---|
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
1-(3-hydroxypropyl)-1-oxido-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-ium-7-carboxamide |
InChI |
InChI=1S/C25H32F3N3O5/c1-17(30-8-12-35-21-5-2-3-6-22(21)36-16-25(26,27)28)13-18-14-19-7-10-31(34,9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-,31?/m1/s1 |
InChI-Schlüssel |
IZGKNEVGNJFXEF-WYXXSATOSA-N |
Isomerische SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)[N+](CC2)(CCCO)[O-])NCCOC3=CC=CC=C3OCC(F)(F)F |
Kanonische SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)[N+](CC2)(CCCO)[O-])NCCOC3=CC=CC=C3OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


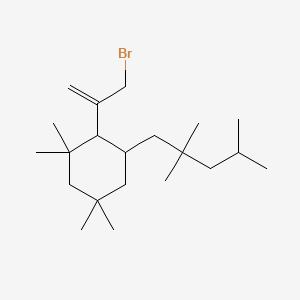
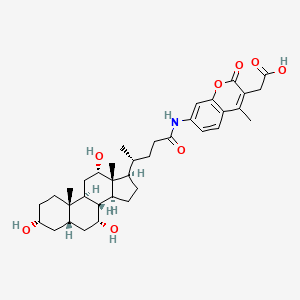


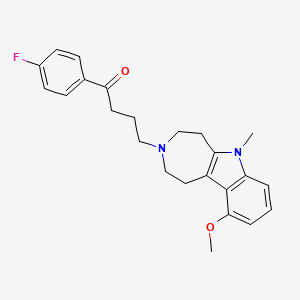
![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
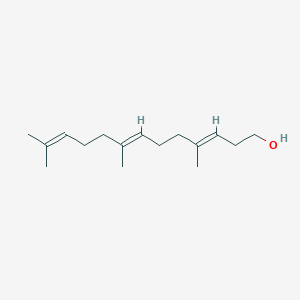



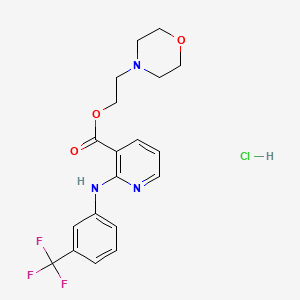
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13423108.png)
